1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS No.: 942009-41-8
Cat. No.: VC4209703
Molecular Formula: C20H16ClN3O5
Molecular Weight: 413.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942009-41-8 |
|---|---|
| Molecular Formula | C20H16ClN3O5 |
| Molecular Weight | 413.81 |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C20H16ClN3O5/c1-29-18-10-16(24(27)28)7-8-17(18)22-20(26)14-4-9-19(25)23(12-14)11-13-2-5-15(21)6-3-13/h2-10,12H,11H2,1H3,(H,22,26) |
| Standard InChI Key | LZBXGWMWHRRIRY-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl |
Introduction
Synthesis Methods
The synthesis of dihydropyridine derivatives generally involves multi-step organic synthesis techniques. These methods often require specific reagents and controlled reaction conditions to manage reactivity and selectivity. Common solvents used include dimethyl sulfoxide (DMSO) and acetonitrile.
Synthesis Steps:
-
Starting Materials: Typically involve aromatic amines, aldehydes, and other functionalized compounds.
-
Condensation Reactions: Forming the dihydropyridine ring often involves condensation reactions under acidic or basic conditions.
-
Functional Group Modifications: Introduction of specific functional groups (e.g., chlorophenyl, methoxy, nitrophenyl) may require additional steps such as alkylation, acylation, or nitration.
Potential Applications
Dihydropyridine derivatives are known for their pharmacological properties, particularly as calcium channel blockers, which are crucial in cardiovascular therapies. The presence of a nitrophenyl group may also suggest potential applications in areas requiring electron-withdrawing properties, such as in the development of new pharmaceuticals or materials.
| Potential Application | Description |
|---|---|
| Calcium Channel Blockers | Useful in treating hypertension and other cardiovascular conditions. |
| Pharmaceutical Development | The unique functional groups may contribute to novel drug design. |
| Materials Science | Electron-withdrawing groups can influence material properties. |
Research Findings and Future Directions
While specific research findings on 1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide are not available, studies on similar compounds suggest that they could be valuable in drug development due to their structural diversity and potential bioactivity. Further research should focus on synthesizing this compound and evaluating its pharmacological effects, particularly in cardiovascular therapies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume